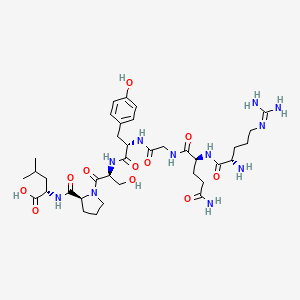![molecular formula C19H10N2O B15163895 Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- CAS No. 143104-99-8](/img/structure/B15163895.png)
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- is a complex organic compound that features a cyanamide group attached to an anthracene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- typically involves the reaction of anthracene derivatives with cyanamide under specific conditions. One common method involves the use of hypervalent iodine-mediated deselenization of aryl-isoselenocyanates, which can be performed in a one-pot reaction . This method is efficient and allows for the formation of cyanamides with high yields.
Industrial Production Methods
Industrial production of cyanamide compounds often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is widely used due to its efficiency and cost-effectiveness. The resulting cyanamide can then be further reacted with anthracene derivatives to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common with cyanamide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a wide range of substituted cyanamide derivatives .
Wissenschaftliche Forschungsanwendungen
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- involves its interaction with various molecular targets and pathways. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions . Its unique structure enables it to form stable complexes with metals and other molecules, which can influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Cyanamide: Used primarily in agriculture as a fertilizer and in the production of other cyanamide derivatives.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other industrial chemicals.
Melamine: A trimer of cyanamide, widely used in the production of plastics and resins.
Uniqueness
Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)- is unique due to its specific structure, which combines the properties of cyanamide with those of an anthracene derivative. This combination results in a compound with distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
143104-99-8 |
|---|---|
Molekularformel |
C19H10N2O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(12-oxobenzo[a]anthracen-7-ylidene)cyanamide |
InChI |
InChI=1S/C19H10N2O/c20-11-21-18-14-7-3-4-8-15(14)19(22)17-13-6-2-1-5-12(13)9-10-16(17)18/h1-10H |
InChI-Schlüssel |
BLYZNUNDXXUUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


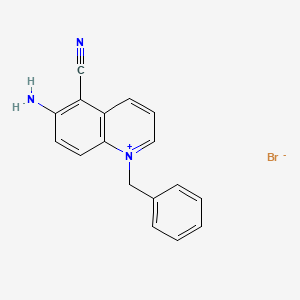
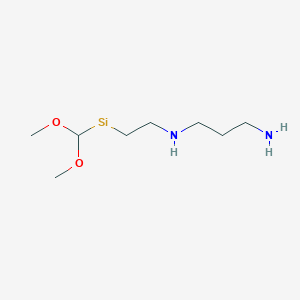
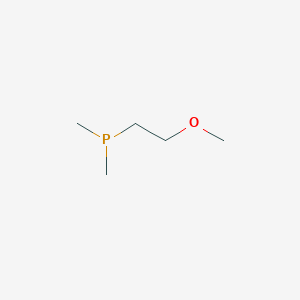
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
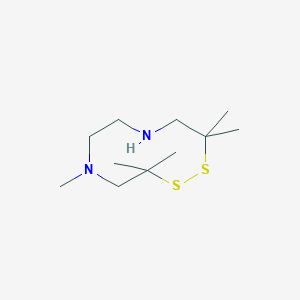

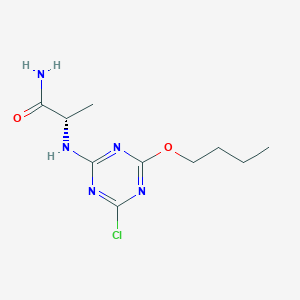
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
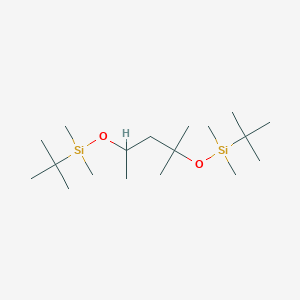
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
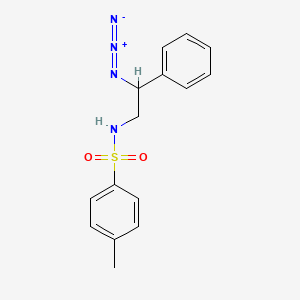
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
methanone](/img/structure/B15163889.png)
